EC-hepcidin3
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
APAKCTPYCYPTHDGVFCGVRCDFQ |
Origin of Product |
United States |
Molecular Biology and Genetic Characterization of Ec Hepcidin3 from Epinephelus Coioides
Isolation and Cloning of the EC-hepcidin3 Gene
The initial step in characterizing this compound involved its isolation and cloning from the orange-spotted grouper. This process was fundamental to obtaining the complete genetic sequence for subsequent analysis.
cDNA Sequence Determination and Open Reading Frame (ORF) Analysis
The full-length complementary DNA (cDNA) sequence of the this compound gene has been determined to be 603 base pairs (bp) in length. nih.gov Within this sequence, the open reading frame (ORF), which is the portion of the cDNA that codes for the protein, consists of 270 bp. nih.gov This ORF translates into a prepropeptide of 89 amino acids.
| Feature | Length (base pairs) |
| Full-length cDNA | 603 |
| Open Reading Frame (ORF) | 270 |
Genomic DNA Sequence Characterization
Analysis of the genomic DNA (gDNA) sequence provides a broader understanding of the gene's structure, including non-coding regions. The gDNA sequence of this compound reveals the presence of both exons (coding regions) and introns (non-coding regions) that are typical of eukaryotic genes.
Intron-Exon Organization and Gene Structure
The this compound gene exhibits a characteristic eukaryotic gene structure, being composed of three exons and two introns. nih.gov This organization is a common feature of hepcidin (B1576463) genes in fish and other vertebrates. The exons represent the segments of the gene that are ultimately translated into the amino acid sequence of the protein, while the introns are removed during the process of mRNA splicing.
| Genomic Component | Count |
| Exons | 3 |
| Introns | 2 |
Promoter Region and Transcriptional Regulatory Elements Analysis
The transcriptional regulation of the this compound gene is controlled by its promoter region, a segment of DNA located upstream of the coding sequence. A 312-bp upstream region of the this compound gene has been analyzed and found to contain multiple putative transcription factor binding sites. nih.gov These sites are crucial for the binding of transcription factors, proteins that initiate and regulate the transcription of the gene. The presence of these elements suggests a complex regulation of this compound expression, likely in response to various immune stimuli. While the specific transcription factors have not been fully elucidated, the presence of these binding sites indicates that the gene's expression is tightly controlled.
Derived Amino Acid Sequence and Conserved Motifs
The 270-bp ORF of the this compound gene encodes a precursor protein of 89 amino acids. This prepropeptide undergoes post-translational modifications to form the mature, active peptide.
Identification of the Four-Cysteine Motif
A key feature of the this compound peptide is the presence of a conserved four-cysteine motif. nih.gov These cysteine residues are critical for the formation of disulfide bonds, which are essential for the three-dimensional structure and biological activity of the mature peptide. This four-cysteine arrangement is a characteristic feature of this particular isoform of hepcidin in the orange-spotted grouper.
| Feature | Description |
| Precursor Protein Length | 89 amino acids |
| Conserved Motif | Four-cysteine motif |
Signal Peptide and Pro-domain Sequence Characterization
The initial transcript of the this compound gene encodes a prepropeptide, which undergoes post-translational modifications to yield the mature, active peptide. This precursor protein is comprised of three distinct domains: a signal peptide, a pro-domain, and the mature peptide. The complete open reading frame (ORF) of this compound consists of 270 base pairs, which translates into a prepropeptide of 89 amino acids.
The signal peptide is a short, N-terminal sequence that directs the nascent polypeptide to the secretory pathway. Following this is the pro-domain , a region that is cleaved to release the mature hepcidin. The mature this compound peptide is characterized by the presence of four cysteine residues, a feature that distinguishes it from the more common eight-cysteine hepcidins found in many other fish species.
Detailed analysis of the deduced amino acid sequence of the this compound prepropeptide reveals the specific sequences of these domains.
Table 1: Amino Acid Sequence Details of this compound Prepropeptide
| Domain | Length (Amino Acids) |
| Signal Peptide | 24 |
| Pro-domain | 40 |
| Mature Peptide | 25 |
The precise cleavage sites for the signal peptidase and pro-peptide convertase are predicted based on sequence motifs and comparison with other known hepcidins. The signal peptide is crucial for targeting the protein for secretion, while the pro-domain may play a role in the correct folding and stabilization of the mature peptide before its release.
Phylogenetic Analysis and Evolutionary Relationship to Other Hepcidin Isoforms
Phylogenetic analysis of hepcidin isoforms across various fish species provides valuable insights into their evolutionary history and functional diversification. Fish hepcidins are generally categorized into two main groups: HAMP1 and HAMP2. The HAMP1 group is typically involved in iron regulation, similar to mammalian hepcidins, while the HAMP2 group exhibits a broader range of antimicrobial activities.
To determine the evolutionary position of this compound, its amino acid sequence was aligned with those of other known hepcidin isoforms from various fish species. A phylogenetic tree constructed from this alignment reveals the relationships between these peptides.
Table 2: Representative Hepcidin Isoforms Used in Phylogenetic Analysis
| Species | Hepcidin Isoform |
| Epinephelus coioides | EC-hepcidin1 |
| Epinephelus coioides | EC-hepcidin2 |
| Epinephelus coioides | This compound |
| Dicentrarchus labrax | Dl-hepcidin |
| Sparus aurata | Sa-hepcidin |
| Danio rerio | Dr-hepcidin1 |
| Danio rerio | Dr-hepcidin2 |
The phylogenetic analysis demonstrates that this compound, along with EC-hepcidin1 and EC-hepcidin2 from the same species, clusters within the HAMP2 group of fish hepcidins. This classification is consistent with its potent antimicrobial activity. The divergence of these isoforms within the HAMP2 lineage suggests a history of gene duplication events followed by functional specialization, likely driven by the diverse array of pathogens encountered in the marine environment. The four-cysteine structure of this compound, in particular, points to a unique evolutionary path within the HAMP2 group, highlighting the structural plasticity and functional adaptability of hepcidin peptides in fish.
Recombinant Expression and Purification Strategies for Ec Hepcidin3
Design and Construction of Expression Vectors (e.g., pET-28a/EC-proHep3)
The foundation of successful recombinant protein production lies in the design of an appropriate expression vector. For EC-proHep3, the pET-28a(+) vector was selected to create the expression plasmid designated pET-28a/EC-proHep3. tandfonline.comoup.com The pET-28a(+) vector is a bacterial expression vector engineered for the high-level production of N-terminally 6xHis-tagged proteins. snapgene.com
The construction process involved amplifying the open reading frame (ORF) of EC-proHep3 from cDNA and ligating it into the pET-28a vector. This strategic design resulted in the expression of a fusion protein, EC-proHep3, which includes a C-terminal polyhistidine tag (His-tag). tandfonline.comnih.govresearchgate.net This tag is crucial for the subsequent purification steps. The complete expression cassette in the pET-28a/EC-proHep3 plasmid was verified through PCR and sequencing to ensure the correct in-frame insertion of the target gene.
Table 1: Key Components of the pET-28a/EC-proHep3 Expression Vector
| Feature | Description | Purpose in EC-proHep3 Expression |
|---|---|---|
| Promoter | T7 promoter | Induces high-level transcription of the target gene in the presence of T7 RNA polymerase. |
| Cloned Gene | EC-proHep3 | The coding sequence for the precursor form of the EC-hepcidin3 peptide. tandfonline.com |
| Affinity Tag | C-terminal 6xHis-tag | A sequence of six histidine residues that enables purification via Immobilized Metal Affinity Chromatography (IMAC). tandfonline.comthermofisher.com |
| Selectable Marker | Kanamycin resistance gene | Allows for the selection of bacteria that have successfully taken up the plasmid. snapgene.com |
Optimization of Heterologous Host Systems for Soluble Recombinant Protein Production (e.g., Escherichia coli Rosetta)
The choice of a heterologous host is critical for obtaining soluble and correctly folded recombinant protein. While Escherichia coli is a commonly used host due to its rapid growth and well-understood genetics, challenges can arise, particularly with the expression of eukaryotic or cysteine-rich proteins like hepcidins. griffith.edu.aunih.gov
Initial attempts to express EC-proHep3 in the E. coli strain BL21(DE3)pLysS were unsuccessful. tandfonline.com However, expression was achieved using the E. coli Rosetta strain. tandfonline.comoup.comnih.gov The E. coli Rosetta strains are derivatives of BL21 and are specifically engineered to enhance the expression of proteins from organisms that use codons rarely found in E. coli. griffith.edu.aumerckmillipore.com These strains contain a compatible plasmid that supplies tRNAs for several rare codons (e.g., AGG, AGA, AUA, CUA, CCC, GGA), thereby overcoming potential limitations in translation and promoting the production of soluble protein. griffith.edu.aumerckmillipore.com The use of the Rosetta strain was pivotal in obtaining soluble recombinant EC-proHep3, which is a prerequisite for subsequent functional studies and characterization. tandfonline.com
Table 2: Comparison of E. coli Host Systems for EC-proHep3 Expression
| Host Strain | Key Feature | Outcome for EC-proHep3 Expression |
|---|---|---|
| E. coli BL21(DE3)pLysS | Standard protease-deficient strain for T7 expression. | No successful expression observed. tandfonline.com |
| E. coli Rosetta | Supplies tRNAs for codons rarely used in E. coli. merckmillipore.com | Successful expression of soluble recombinant protein. tandfonline.comoup.comnih.gov |
Advanced Purification Methodologies for EC-proHep3 (e.g., Immobilized Metal Affinity Chromatography - IMAC)
Following successful expression, a robust purification strategy is required to isolate the target protein from the host cell lysate. For the His-tagged EC-proHep3, Immobilized Metal Affinity Chromatography (IMAC) was the method of choice. tandfonline.comoup.comnih.gov IMAC is a widely used technique for purifying recombinant proteins that have an affinity for metal ions, most commonly through an engineered polyhistidine tag. bio-works.combio-works.com
The process began with the lysis of the E. coli Rosetta cells expressing the protein, followed by centrifugation to separate the soluble fraction containing EC-proHep3 from insoluble cellular debris. tandfonline.com This soluble supernatant was then passed through an affinity chromatography column packed with a Ni²⁺-chelating-Sepharose resin. tandfonline.com The polyhistidine tag on the C-terminus of the recombinant EC-proHep3 protein binds with high affinity to the nickel ions immobilized on the resin. tandfonline.comthermofisher.com
Contaminating host cell proteins with little to no affinity for the resin are removed in the flow-through and subsequent wash steps. tandfonline.com The bound EC-proHep3 is then recovered by elution, typically using a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions. tandfonline.comthermofisher.com This single-step affinity chromatography method proved to be highly effective for obtaining purified EC-proHep3. tandfonline.com
Table 3: IMAC Purification Parameters for Recombinant EC-proHep3
| Step | Buffer Composition | Purpose |
|---|---|---|
| Equilibration/Binding | 50 mM PBS, 200 mM NaCl, 50 mM imidazole, pH 8.0 | Prepares the column and facilitates the binding of His-tagged EC-proHep3 to the Ni²⁺ resin. tandfonline.com |
| Wash 1 | 50 mM PBS, 200 mM NaCl, 50 mM imidazole, pH 8.0 | Removes unbound and weakly bound contaminating proteins. tandfonline.com |
| Wash 2 (Gradient) | Gradient of 50–225 mM imidazole | Removes nonspecifically bound proteins with higher stringency. tandfonline.com |
| Elution | 50 mM PBS, 150 mM NaCl, 400 mM imidazole, pH 8.0 | Competitively displaces the His-tagged EC-proHep3 from the resin, yielding the purified protein. tandfonline.com |
Biochemical Characterization of Purified Recombinant EC-proHep3
After purification, it is essential to characterize the recombinant protein to confirm its identity and integrity. The purified EC-proHep3 was analyzed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). tandfonline.com This analysis revealed a single protein band with an apparent molecular weight of approximately 12 kDa, consistent with the expected size of the EC-proHep3 fusion protein. tandfonline.com
To further confirm the identity of the purified protein, mass spectrometry was employed. tandfonline.com Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF-TOF) mass spectrometry analysis of the purified protein provided a peptide mass fingerprint that matched the theoretical peptide fragments of EC-proHep3, definitively confirming its identity. tandfonline.com Such biochemical characterization is a critical final step to validate the success of the expression and purification strategy before proceeding with any further applications or studies of the protein. nih.govresearchgate.netnih.gov
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| EC-proHep3 |
| Imidazole |
| Kanamycin |
| Nickel(II) sulfate (B86663) (used for Ni²⁺ resin) |
| Sodium chloride |
| Sodium dodecyl sulfate |
Mechanistic and Spectrum Analysis of Ec Hepcidin3 Antimicrobial Activity in Vitro
Broad-Spectrum Antimicrobial Efficacy Against Bacterial Pathogens
EC-hepcidin3 exhibits a promising, albeit somewhat narrow, spectrum of activity, targeting both Gram-positive and Gram-negative bacteria. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a microorganism.
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound has shown potent activity against the Gram-positive bacterium Staphylococcus aureus. oup.comnih.gov Studies have reported a low Minimum Inhibitory Concentration (MIC) of less than 3 µmol/L for this compound against S. aureus, indicating strong bactericidal potential. semanticscholar.org This efficacy is significant given the prevalence of S. aureus in clinical infections.
Activity Against Gram-Negative Bacteria (e.g., Pseudomonas stutzeri, Aeromonas hydrophila, Escherichia coli)
The activity of this compound extends to certain Gram-negative bacteria. It has demonstrated strong, rapid activity against Pseudomonas stutzeri. oup.comnih.gov While direct data on the activity of this compound against Aeromonas hydrophila and Escherichia coli is limited, studies on related hepcidins provide some context. For instance, the hepcidin (B1576463) LJ-hep2 from Lateolabrax japonicus has shown activity against A. hydrophila and E. coli. mdpi.comnih.gov Another hepcidin-derived peptide, TroHepc2-22, has also displayed antimicrobial capabilities against various Gram-negative bacteria. nih.gov
Table 1: Antimicrobial Activity of this compound and Related Peptides
| Peptide | Target Bacterium | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | < 3 | semanticscholar.org |
| This compound | Pseudomonas stutzeri | < 3 | semanticscholar.org |
| LJ-hep2(66–86) | Escherichia coli | 1.5 - 12 | nih.gov |
| LJ-hep2(66–86) | Pseudomonas aeruginosa | 1.5 - 12 | nih.gov |
| LJ-hep2(66–86) | Aeromonas hydrophila | 24 - 48 | nih.gov |
Kinetic Studies of Antimicrobial Action
Kinetic studies reveal that the recombinant form of this compound, known as EC-proHep3, exhibits strong and rapid bactericidal activity against both Staphylococcus aureus and Pseudomonas stutzeri. oup.comnih.gov This rapid action is a characteristic feature of many antimicrobial peptides (AMPs), which can often kill bacteria within minutes to a couple of hours. mdpi.com For example, a related hepcidin peptide, LJ-hep2(66–86), was found to kill tested bacteria within 2 hours. mdpi.com
Cellular and Subcellular Mechanisms of Antimicrobial Action
The antimicrobial activity of peptides like this compound is generally attributed to their ability to interact with and disrupt bacterial cells, both at the membrane level and through intracellular interference. nih.gov
Investigations into Bacterial Membrane Disruption
A primary mechanism for many antimicrobial peptides is the disruption of the bacterial cell membrane. nih.gov These cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgpeerj.com This interaction can lead to membrane permeabilization, the formation of pores, and subsequent leakage of cellular contents, ultimately causing cell death. nih.govmdpi.com While direct studies on this compound's membrane disruption capabilities are not extensively detailed in the provided results, the behavior of similar hepcidin peptides suggests this is a likely mechanism. nih.govresearchgate.net For example, scanning electron microscopy of bacteria treated with the hepcidin Ma-sHep showed evidence of bacterial cell membrane destruction. researchgate.net Similarly, the hepcidin-derived peptide TroHepc2-22 was found to induce bacterial membrane depolarization and increase membrane permeability. nih.gov
Exploration of Intracellular Target Interactions
Beyond membrane disruption, some antimicrobial peptides can translocate into the bacterial cytoplasm and interact with intracellular targets. nih.govnih.gov These targets can include nucleic acids (DNA and RNA) and proteins, leading to the inhibition of vital cellular processes such as DNA replication, transcription, and protein synthesis. frontiersin.orgresearchgate.net While the specific intracellular targets of this compound have not been explicitly identified in the search results, the general mechanism for related peptides involves binding to and degrading bacterial genomic DNA. nih.gov For instance, the hepcidin-derived peptide TroHepc2-22 was shown to have hydrolytic activity on the genomic DNA of S. aureus and V. harveyi. nih.gov This dual-action capability of membrane disruption and intracellular targeting makes it more difficult for bacteria to develop resistance. researchgate.net
Antiviral Activity Assessment of this compound (where relevant to fish hepcidins)
While research specifically detailing the antiviral properties of this compound from the orange-spotted grouper (Epinephelus coioides) is emerging, the broader family of fish hepcidins has demonstrated significant antiviral capabilities. researchgate.net These peptides are recognized as key components of the innate immune system in fish, offering protection against a variety of viral pathogens. nih.govfrontiersin.org Studies on hepcidin variants from other fish species provide critical insights into the potential antiviral mechanisms and spectrum of this compound.
The primary antiviral mechanisms attributed to fish hepcidins can be categorized into two main strategies: direct viral inhibition and immunomodulation. csic.es Direct inhibition often involves the peptide binding to and physically interacting with viral particles. For instance, tilapia hepcidin 1-5 (TH1-5) has been shown to agglutinate Nervous Necrosis Virus (NNV) particles, effectively clumping them together and reducing their capacity to infect host cells. nih.gov This agglutination leads to a significant decrease in the level of viral capsid protein within infected cells. nih.gov
Immunomodulation represents another critical facet of hepcidin's antiviral action. nih.gov Fish hepcidins can regulate the host's immune response to viral infections. For example, hepcidin treatment in European sea bass (Dicentrarchus labrax) challenged with NNV led to reduced mortality and modulated the inflammatory response. hep.com.cnfao.org Specifically, hepcidin administration has been shown to decrease the expression of pro-inflammatory genes in the brain during NNV infection, which likely mitigates neuronal damage. fao.org Furthermore, some hepcidins can enhance the expression of other immune-related genes, contributing to a more robust antiviral state in the host. trjfas.org
The antiviral spectrum of fish hepcidins includes significant pathogens affecting aquaculture. A notable target is the Nervous Necrosis Virus (NNV), a betanodavirus that causes widespread mortality in numerous marine fish species, including groupers. csic.esnih.gov Research has confirmed that synthetic hepcidin can reduce NNV-induced mortality in grouper, the same species from which this compound is derived. csic.esresearchgate.netnih.gov In addition to NNV, hepcidins have shown activity against other viruses, such as the infectious pancreatic necrosis virus (IPNV). trjfas.org The ability of hepcidin variants from spotted scat (Scatophagus argus) to protect against Siniperca chuatsi rhabdovirus and Micropterus salmoides reovirus further illustrates the broad-spectrum potential of these peptides. nih.gov
The collective evidence from studies on various fish hepcidins strongly suggests that this compound likely possesses antiviral properties, contributing to the innate immunity of the orange-spotted grouper. These activities are probably executed through a combination of direct viral interaction and modulation of the host's immune defenses.
| Hepcidin Type/Source | Virus | Observed Antiviral Effect | Proposed Mechanism of Action | Reference |
| Tilapia hepcidin 1-5 (TH1-5) | Nervous Necrosis Virus (NNV) | Agglutination of viral particles; Reduced viral capsid protein in infected cells. | Direct interaction with and clumping of virions, preventing cellular entry. | nih.gov |
| European sea bass hepcidin | Nervous Necrosis Virus (NNV) | Increased survival rates; Amelioration of clinical signs; Reduced pro-inflammatory gene expression. | Immunomodulation; Anti-inflammatory effects preventing neuronal damage. | hep.com.cnfao.org |
| Grouper (Epinephelus coioides) hepcidin | Nervous Necrosis Virus (NNV) | Reduced mortality in pre-treated grouper. | Not specified, but likely involves direct antiviral action or immunomodulation. | csic.esresearchgate.net |
| Medaka hepcidin 1-5 | Nervous Necrosis Virus (NNV) | Increased survival in co-treatment, pre-treatment, and post-treatment scenarios; Downregulation of NNV and interferon gene expression. | In vivo antivirus activity; Functions as a lytic peptide. | nih.gov |
| Flounder (Paralichthys olivaceus) hepcidin 2 | Hirame rhabdovirus | Antiviral activity observed. | Attachment and disruption of the membrane; DNA binding. | nih.gov |
| Spotted scat (Scatophagus argus) hepcidin variants | Siniperca chuatsi rhabdovirus; Micropterus salmoides reovirus | Inhibition of viral growth and protective effects. | Not specified, but demonstrates broad-spectrum antiviral function. | nih.gov |
Investigation of Ec Hepcidin3 Role in Fish Innate Immune Responses
Basal Expression Patterns and Tissue Distribution in Epinephelus coioides
EC-hepcidin3, a four-cysteine hepcidin (B1576463) isoform, has been identified in the orange-spotted grouper (Epinephelus coioides). tandfonline.com Like other hepcidin variants in fish, its expression is not confined to a single organ. In healthy E. coioides, mRNA transcripts of this compound are primarily detected in immune-related organs.
Analysis of tissue distribution shows that co-stimulatory molecules, which work in concert with immune peptides like hepcidins, are predominantly expressed in immune organs. nih.gov For instance, related molecules EcCD83 and EcCD80/86 show high expression in mucosal immune tissues such as the skin and gills, as well as in systemic immune organs. nih.gov This suggests that peptides like this compound are strategically positioned at key sites for encountering and combating pathogens. While many fish hepcidins are most highly expressed in the liver, various isoforms are also found in other tissues like the kidney, which is a departure from the liver-dominant expression seen in mammals. tandfonline.comresearchgate.net This widespread distribution underscores the importance of these peptides in providing a broad and immediate defense against the diverse pathogens present in aquatic environments. tandfonline.com
Table 1: Basal Expression of Immune-Related Molecules in Epinephelus coioides Tissues
| Tissue | Relative Expression Level | Key Function |
|---|---|---|
| Liver | High | Primary site for synthesis of many acute phase proteins, including hepcidins. researchgate.net |
| Spleen | Significant | Crucial lymphatic tissue involved in both innate and adaptive immunity. nih.gov |
| Head Kidney | Significant | A major immune organ in fish, analogous to mammalian bone marrow. researchgate.net |
| Gills | Moderate | Mucosal immune barrier, first line of defense against waterborne pathogens. nih.gov |
| Skin | Moderate | Mucosal immune barrier, physical and immunological defense. nih.gov |
Transcriptional Regulation in Response to Immune Challenges
The expression of this compound is dynamically regulated in response to various immune stimuli, highlighting its role as an active component of the innate immune response.
Infection with bacterial pathogens significantly upregulates the transcription of hepcidin genes in fish. nih.gov Vibrio alginolyticus, a common and detrimental pathogen in marine aquaculture, is known to trigger a robust immune response in E. coioides. nih.govd-nb.info Transcriptome analysis following V. alginolyticus infection in grouper larvae revealed a strong induction of the gene encoding a hepcidin-like antimicrobial peptide. d-nb.info This increased expression suggests a direct role for hepcidin in combating the bacterial challenge. d-nb.info
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immune stimulant that also induces hepcidin expression. researchgate.netfrontiersin.orgmdpi.com When fish are exposed to LPS, the expression of hepcidin is markedly upregulated, indicating that the host recognizes this bacterial molecule and initiates a defensive cascade that includes the production of antimicrobial peptides like this compound. nih.govfrontiersin.org This response is a hallmark of the innate immune system's ability to recognize pathogen-associated molecular patterns (PAMPs). frontiersin.org
Table 2: Transcriptional Response of Hepcidin-like Peptide in E. coioides Larvae to Vibrio alginolyticus Infection
| Time Post-Infection | Gene Expression Status | Implication |
|---|---|---|
| 4 to 8 hours | Signs of increased expression | Grouper larvae may be dependent on hepcidin function during this critical window. d-nb.info |
| 7 to 8 hours | Strongly induced | Peak response indicating a crucial role in the early defense against infection. d-nb.info |
The expression of hepcidin is closely linked to inflammatory signaling. Pro-inflammatory cytokines, which are signaling molecules that promote inflammation, are key regulators of hepcidin production. frontiersin.org In humans, the cytokine Interleukin-6 (IL-6) is a known inducer of hepcidin. d-nb.info Similarly, in fish, pro-inflammatory conditions triggered by infection or tissue injury lead to the upregulation of hepcidin. nih.gov The release of pro-inflammatory factors is a characteristic response to bacterial infections like Vibrio parahaemolyticus. nih.govfrontiersin.org Antimicrobial peptides are often released from immune cells, such as neutrophils, in response to pro-inflammatory or bacterial stimuli. frontiersin.org This connection ensures that hepcidin is produced precisely when and where it is needed to fight infection and manage the host's response.
Contribution to the Overall Host Defense System in Marine Organisms
This compound is an effective component of the innate immune system of groupers and other marine organisms. tandfonline.com The innate immune system serves as the first line of defense against invading microbes. nih.gov Hepcidins contribute to this system through their potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as other microorganisms. tandfonline.comnih.gov
Kinetic studies have demonstrated that recombinant EC-proHep3 (the pro-peptide form of this compound) exhibits strong and rapid activity against bacteria such as Staphylococcus aureus and Pseudomonas stutzeri. tandfonline.com The presence of multiple hepcidin isoforms in a single fish species is thought to be an evolutionary adaptation, providing a versatile defense system to handle the complex and pathogen-rich aquatic environment. tandfonline.com By directly killing pathogens and modulating the immune response, this compound plays a significant role in the survival and health of marine fish. tandfonline.comnih.gov
Interplay with Other Components of the Innate Immune System (e.g., Complement Pathway)
The function of this compound is not isolated; it interacts with other crucial parts of the innate immune system, most notably the complement pathway. The complement system is a cascade of proteins that, when activated, enhances the ability of antibodies and phagocytic cells to clear microbes, promotes inflammation, and directly attacks pathogens. nih.gov
Transcriptome analysis of E. coioides larvae infected with V. alginolyticus indicated that both the complement pathway and hepcidin antimicrobial peptides are key elements in the defense mechanism. d-nb.info Following infection, genes associated with the complement pathway, including C1q, C1r, C1s, C3, C4, C5, and C6, were significantly upregulated at various time points. nih.govd-nb.info This activation runs parallel to the induction of hepcidin, suggesting a coordinated response. d-nb.info It is hypothesized that antimicrobial peptides and the complement system may have potentiating effects, working together to efficiently opsonize (mark for destruction) and eliminate pathogens. nih.gov This interplay highlights a sophisticated and integrated innate immune strategy in fish.
Structure Activity Relationship Sar and Peptide Engineering of Ec Hepcidin3
Identification of Critical Amino Acid Residues for Antimicrobial Function
The antimicrobial efficacy of a peptide is intrinsically linked to its amino acid composition and sequence. Key physicochemical properties, such as cationicity (net positive charge) and hydrophobicity, are primary determinants of activity. cdnsciencepub.com For EC-hepcidin3, which demonstrates potent activity against bacteria like Staphylococcus aureus and Pseudomonas stutzeri with a Minimum Inhibitory Concentration (MIC) below 3 µmol/L, specific residues are critical for its function. nih.govnih.gov
While direct, extensive mutagenesis studies on every residue of this compound are not widely published, research on related hepcidins and other AMPs provides a strong basis for identifying key players. Cationic residues, namely Arginine (Arg) and Lysine (Lys), are vital for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. kopri.re.krfrontiersin.org Hydrophobic residues are then crucial for inserting into and disrupting the lipid bilayer, leading to membrane permeabilization and cell death. cdnsciencepub.com
Studies on truncated or analog versions of other hepcidins, such as AS-hepc3, have shown that specific fragments of the peptide retain the most potent antimicrobial activity. nih.gov For instance, the nine-amino-acid peptide AS-hepc3(48-56) was found to be highly effective, indicating that the core functional domain can be localized to a small sequence of residues. nih.gov This suggests that a similar critical region, rich in both cationic and hydrophobic amino acids, is responsible for the majority of this compound's antimicrobial power. The analysis of homologous hepcidins indicates that conserved cationic and hydrophobic residues within the mature peptide sequence are likely indispensable for its function.
Table 1: Influence of Amino Acid Characteristics on Antimicrobial Activity
| Amino Acid Type | Example Residues | Role in Antimicrobial Function | Predicted Impact of Substitution |
| Cationic | Arginine (R), Lysine (K) | Initial binding to negatively charged bacterial membranes through electrostatic interactions. | Substitution with neutral or acidic residues would likely decrease membrane affinity and reduce antimicrobial potency. |
| Hydrophobic | Valine (V), Leucine (L), Isoleucine (I), Phenylalanine (F) | Insertion into the hydrophobic core of the bacterial membrane, leading to disruption and permeabilization. | Substitution with polar or charged residues would likely hinder membrane insertion and reduce killing efficacy. |
| Cysteine (C) | Cysteine (C) | Formation of disulfide bonds, critical for maintaining the correct 3D structure (conformation) and stability of the peptide. | Removal or replacement would disrupt folding, likely inactivating the peptide. |
This table is a generalized representation based on established principles of antimicrobial peptide function and findings from related hepcidin (B1576463) studies.
Role of Cysteine Residues and Disulfide Bonds in Conformation and Activity
This compound is characterized as a four-cysteine isoform. nih.govkopri.re.krscilit.comdntb.gov.uadntb.gov.ua These cysteine residues are fundamental to the peptide's structure and function, as they form intramolecular disulfide bonds. These covalent linkages are critical for establishing and maintaining the peptide's specific three-dimensional shape, or conformation. biorxiv.org For many AMPs, including hepcidins, this conformation is typically a compact, β-sheet structure stabilized by these bonds. bioline.org.brnih.govresearchgate.net
The disulfide bridge network rigidly holds the peptide in an active conformation, which is essential for its biological activity. This structural stability protects the peptide from degradation by proteases and correctly orients the cationic and hydrophobic residues for optimal interaction with bacterial membranes. biorxiv.orgbioline.org.br Studies on other cysteine-rich peptides have demonstrated that modifying or breaking these disulfide bonds, for instance by replacing cysteine with another amino acid like serine, often leads to a significant loss of antimicrobial activity. This highlights that the specific fold dictated by the disulfide bridges is a prerequisite for function.
Rational Design Principles for Enhancing this compound Antimicrobial Potency
Rational design offers a powerful strategy to create novel peptides with improved properties based on the structure and function of natural templates like this compound. researchgate.netfrontiersin.org The primary goal is to enhance antimicrobial potency while minimizing toxicity to host cells. Key principles revolve around modulating the peptide's fundamental physicochemical characteristics.
Enhancing Cationicity: The net positive charge of an AMP is a crucial factor for its initial attraction to microbial surfaces. Increasing the number of cationic residues (Lysine or Arginine) can strengthen this interaction, often leading to enhanced antimicrobial activity. frontiersin.org However, an excessively high charge can sometimes be detrimental, making a balanced approach necessary. The strategic substitution of neutral or hydrophobic residues with cationic ones in the this compound sequence could be a viable approach. researchgate.net
Optimizing Hydrophobicity: Hydrophobicity drives the peptide's insertion into the bacterial membrane. cdnsciencepub.com Increasing the hydrophobicity can enhance killing efficiency, but it is a double-edged sword, as excessive hydrophobicity often correlates with increased toxicity to mammalian cells (hemolytic activity). researchgate.net Therefore, the design process must carefully balance hydrophobicity to maximize bacterial cell selectivity. This can be achieved by substituting specific amino acids to fine-tune the hydrophobic moment of the peptide.
Amino Acid Substitution and Analogs: Replacing specific amino acids can improve activity or stability. For example, substituting certain L-amino acids with their D-amino acid counterparts can make the peptide resistant to degradation by bacterial proteases, prolonging its active lifespan. researchgate.net
Truncation and Hybridization: As seen with related hepcidins, sometimes a shorter fragment of the peptide (a truncated version) contains the core antimicrobial domain and can be as effective, or even more so, than the full-length peptide, while being cheaper to synthesize. nih.gov Another strategy involves creating hybrid peptides by combining the active domain of this compound with sequences from other potent AMPs to create novel molecules with synergistic effects.
By applying these principles, it is feasible to engineer this compound variants with superior antimicrobial profiles, making them better candidates for therapeutic development.
Computational Modeling and Prediction of this compound Tertiary Structure
Understanding the three-dimensional (3D) structure of this compound is fundamental to elucidating its mechanism of action and guiding rational design efforts. nih.gov Since experimentally determining every protein structure via methods like X-ray crystallography or NMR is not always feasible, computational modeling has become an indispensable tool. acs.org
Several computational approaches can be used to predict the tertiary structure of this compound:
Homology Modeling: This is the most common and reliable method when a homologous protein structure (a "template") is available in a database like the Protein Data Bank (PDB). Given that the structures of other hepcidins, including human hepcidin, have been solved, they can serve as excellent templates. nih.govmdpi.com Software like SWISS-MODEL or MODELLER can build a 3D model of this compound based on the sequence alignment with a known hepcidin structure. bioline.org.brnih.gov The predicted structure of fish hepcidins often reveals a characteristic β-hairpin-like fold stabilized by disulfide bonds. researchgate.net
Ab Initio (or De Novo) Modeling: In the absence of a suitable template, ab initio methods predict the structure from the amino acid sequence alone, based on the physical and chemical principles of protein folding. While computationally intensive, this approach can be valuable for novel peptide folds.
Threading (Fold Recognition): This method attempts to fit the amino acid sequence of this compound onto a library of known protein folds to find the most compatible structural template, even in the absence of significant sequence similarity.
Modern prediction tools, often incorporating artificial intelligence and deep learning, have dramatically improved the accuracy of these models. nih.gov A predicted 3D model of this compound allows researchers to visualize the spatial arrangement of critical residues, understand how the peptide interacts with bacterial membranes, and computationally test the potential effects of amino acid substitutions before undertaking expensive and time-consuming laboratory synthesis. nih.gov
Advanced Methodologies for Ec Hepcidin3 Research
Quantitative Gene Expression Analysis Techniques (e.g., RT-qPCR)
Quantitative Real-Time PCR (RT-qPCR) is a fundamental technique for investigating the expression of the EC-hepcidin3 gene in response to various stimuli. nih.gov This highly sensitive and specific method allows for the precise measurement of mRNA transcript levels in different tissues, providing insights into the peptide's physiological roles. nih.govresearchgate.net
Research on hepcidins in fish, including those from groupers, has utilized RT-qPCR to demonstrate tissue-specific expression patterns. geneticsmr.orgxmu.edu.cn For instance, hepcidin (B1576463) expression is often highest in the liver, a primary site of synthesis, but is also detected in other tissues like the spleen, gills, and kidney, particularly following an immune challenge. researchgate.netgeneticsmr.orgxmu.edu.cn The analysis relies on the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target gene (this compound) and a stable reference (housekeeping) gene. thermofisher.com The relative expression of this compound is then calculated, often showing significant upregulation in response to bacterial or viral challenges, which underscores its role in the innate immune system. nih.govresearchgate.net The selection of appropriate, stably expressed reference genes, such as β-actin or 18S rRNA, is critical for normalizing the data and ensuring accurate quantification of changes in gene expression. thermofisher.com
Table 1: Key Parameters in RT-qPCR Analysis of Hepcidin Gene Expression
| Parameter | Description | Relevance to this compound Research |
|---|---|---|
| RNA Isolation | Extraction of total RNA from specific fish tissues (e.g., liver, spleen, kidney). | Provides the template for gene expression analysis. |
| cDNA Synthesis | Reverse transcription of RNA into complementary DNA. | Creates a stable DNA copy of the mRNA transcripts for PCR amplification. |
| Primer Design | Design of short, specific oligonucleotide sequences that bind to and amplify the this compound gene and reference genes. | Ensures the specific and efficient amplification of the target gene. |
| Real-Time PCR | Amplification and simultaneous quantification of the target DNA sequence using fluorescent dyes. | Measures the amount of this compound mRNA transcripts in the sample. |
| Reference Genes | Stably expressed genes (e.g., β-actin, GAPDH, 18S rRNA) used to normalize for variations in RNA input and reverse transcription efficiency. | Crucial for accurate comparison of gene expression levels across different samples and conditions. thermofisher.com |
| Data Analysis (e.g., ΔΔCt method) | Calculation of the fold change in gene expression of the target gene relative to the reference gene and a control condition. | Quantifies the upregulation or downregulation of this compound in response to stimuli like infection. |
Cellular Assays for Investigating Peptide-Cellular Interactions (e.g., in vitro growth inhibition assays, membrane permeability studies)
Cellular assays are indispensable for characterizing the direct antimicrobial effects of this compound and understanding its mechanism of action at the cellular level.
In vitro growth inhibition assays are commonly used to determine the antimicrobial spectrum and potency of this compound. These assays typically involve exposing various bacterial strains, including both Gram-positive and Gram-negative pathogens, to the purified recombinant peptide. mdpi.comnih.gov Methods like the broth microdilution assay are used to determine the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible bacterial growth. mdpi.com Kinetic studies, which measure bacterial growth over time in the presence of the peptide, have shown that recombinant EC-proHep3 exhibits strong and rapid activity against bacteria such as Staphylococcus aureus and Pseudomonas stutzeri. nih.gov Another common method is the agar (B569324) well diffusion assay (or Kirby-Bauer test), where the peptide is placed on an agar plate inoculated with bacteria, and the diameter of the zone of growth inhibition around the peptide source is measured. researchgate.netfrontiersin.org
Table 2: Representative Findings from in vitro Growth Inhibition Assays of EC-proHep3
| Bacterial Strain | Type | Assay Type | Finding | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Time-kill kinetics | Strong, rapid inhibitory activity | nih.gov |
Membrane permeability studies aim to elucidate how this compound kills microbial cells. Many antimicrobial peptides function by disrupting the integrity of the bacterial cell membrane. bristol.ac.uknih.gov Although specific membrane permeability data for this compound is not detailed in the provided search results, the general methodology involves assessing the peptide's ability to permeabilize the bacterial membrane. This can be investigated using fluorescent dyes that are normally excluded from intact cells. An increase in fluorescence inside the bacteria after treatment with this compound would indicate membrane disruption. The hydrophobic and cationic nature of hepcidins suggests that they interact with and disrupt the negatively charged bacterial membranes, leading to leakage of cellular contents and cell death. uvigo.esuvigo.eslibretexts.org
Development and Application of in vivo Preclinical Models for Immune Response Studies (e.g., fish challenge models)
To evaluate the protective efficacy of this compound in a whole-organism context, in vivo preclinical models, particularly fish challenge models, are employed. dntb.gov.ua These models are crucial for understanding the peptide's role in the systemic immune response to infection.
In a typical fish challenge model, a group of fish, such as the orange-spotted grouper, is infected with a pathogenic bacterium (e.g., Vibrio parahaemolyticus or Vibrio anguillarum). nih.govmdpi.comvetinst.no The effect of this compound can then be assessed. These studies can track key outcomes such as the cumulative survival rate and the reduction in bacterial load in various tissues. For instance, fish treated with a relevant hepcidin peptide may show a significantly higher survival rate compared to an untreated control group following a bacterial challenge. mdpi.com These models have been instrumental in demonstrating the immunoprotective function of hepcidins in fish, showing they can enhance resistance to bacterial infections. mdpi.com The challenge can be administered through various routes, including intraperitoneal injection or cohabitation, to mimic natural infection routes. vetinst.no
Table 3: Typical Design of a Fish Challenge Model for this compound Evaluation
| Experimental Group | Treatment | Challenge | Measured Outcome |
|---|---|---|---|
| Control Group | Saline/Placebo Injection | Pathogen (e.g., Vibrio sp.) | Survival Rate, Tissue Bacterial Load, Clinical Symptoms |
| Treatment Group | This compound Peptide | Pathogen (e.g., Vibrio sp.) | Survival Rate, Tissue Bacterial Load, Clinical Symptoms |
| Sham Group | Saline/Placebo Injection | Sterile Saline | Baseline health and survival |
Bioinformatic Tools for Sequence, Structure, and Phylogenetic Analysis
Bioinformatic tools are essential for the initial characterization and ongoing analysis of this compound. nih.gov These computational methods allow for the detailed examination of its gene and protein sequence, prediction of its three-dimensional structure, and determination of its evolutionary relationships with other hepcidins. plos.orgebi.ac.uk
The initial discovery of this compound involved cloning its full-length cDNA and genomic DNA sequences. nih.govSequence analysis tools, such as those available from the National Center for Biotechnology Information (NCBI) like BLAST, are used to compare the this compound sequence with other known sequences in databases to identify homologous proteins. geneticsmr.orgebi.ac.uk The open reading frame (ORF) is identified to deduce the amino acid sequence of the pre-propeptide. nih.gov Multiple sequence alignments, using programs like Clustal Omega or T-Coffee, are performed to compare this compound with other hepcidins, highlighting conserved regions, such as the cysteine residues that are critical for its structure and function. ebi.ac.ukbath.ac.uk
Structure analysis often involves homology modeling. wikipedia.org3dmoleculardesigns.comnih.gov Using servers like SWISS-MODEL, a three-dimensional structure of this compound can be predicted based on the known structures of related proteins. expasy.orgnih.gov This provides insights into how the peptide folds, which is crucial for its biological activity. wikipedia.org this compound is noted as a four-cysteine isoform, a structural feature that distinguishes it from the more common eight-cysteine hepcidins and influences its properties. nih.govmdpi.com
Phylogenetic analysis is used to understand the evolutionary history of this compound. By comparing its amino acid sequence with hepcidins from a wide range of species, a phylogenetic tree can be constructed. geneticsmr.orgnih.gov This analysis has shown that fish hepcidins generally separate into two main subgroups, and this compound clusters within the fish hepcidin family, providing context for its specialized function in the innate immunity of teleosts. geneticsmr.orgnih.gov
Table 4: Bioinformatic Approaches in this compound Research
| Analysis Type | Bioinformatic Tool/Method | Purpose | Key Findings for this compound |
|---|---|---|---|
| Sequence Analysis | BLAST, ORF Finder, Clustal Omega | To identify the gene, deduce the amino acid sequence, and find conserved domains. plos.orgmathworks.com | Identification of a 270-base open reading frame and a four-cysteine mature peptide. nih.gov |
| Structure Analysis | SWISS-MODEL, Homology Modeling | To predict the 3D structure of the peptide. expasy.orgnih.gov | Prediction of the spatial arrangement, which is key to its antimicrobial function. |
| Phylogenetic Analysis | MEGA, Neighbor-Joining/Maximum Likelihood methods | To determine evolutionary relationships with other hepcidins. geneticsmr.orgnih.gov | this compound clusters with other fish hepcidins, supporting its role in piscine innate immunity. geneticsmr.orgnih.gov |
Comparative Genomics and Evolutionary Functional Divergence of Hepcidins
Comparative Analysis of EC-hepcidin3 with Hepcidin (B1576463) Orthologs from Other Fish Species
Hepcidin in teleost fish displays remarkable diversity compared to its mammalian counterparts. A key example of this variation is this compound, a novel hepcidin isoform identified in the orange-spotted grouper (Epinephelus coioides). nih.gov A defining structural feature of this compound is that it is a four-cysteine (4-cys) isoform. nih.gov This is a significant deviation from the widespread and highly conserved eight-cysteine (8-cys) structure found in most vertebrate hepcidins, including the primary hepcidins in mammals and many fish. ashpublications.orgoup.comnih.gov The typical 8-cys arrangement forms four intramolecular disulfide bonds, which creates a stable hairpin-like structure essential for its function. oup.comnih.gov
In contrast, the four cysteines in this compound can form only two disulfide bonds, which suggests a potentially more flexible structure. oup.comnih.gov This structural variation is not unique to the orange-spotted grouper. Similar 4-cys hepcidin variants, designated as Type II hepcidins, have been discovered in Antarctic notothenioid fishes, which inhabit extremely cold marine environments. oup.comnih.gov Phylogenetic analyses indicate that the 4-cys hepcidin in an Antarctic eelpout arose independently from the notothenioid version, suggesting that the evolution of reduced-cysteine hepcidins may be an adaptive response to specific ecological pressures. oup.comnih.gov
The genomic organization of the this compound gene, however, remains consistent with other fish hepcidins, composed of three exons and two introns. nih.govplos.org This conserved gene structure is a common characteristic across teleosts, from the miiuy croaker (Miichthys miiuy) to the gilthead seabream (Sparus aurata), despite variations in the lengths of introns and exons. plos.orgplos.orgresearchgate.net While most fish possess HAMP1 and/or HAMP2 type hepcidins, which are typically 8-cys peptides, the emergence of 4-cys variants like this compound highlights the considerable structural plasticity within the fish hepcidin family. nih.govplos.org
| Species | Hepcidin Isoform | Number of Cysteines | Hepcidin Type | Reference |
|---|---|---|---|---|
| Orange-spotted Grouper (Epinephelus coioides) | This compound | 4 | N/A (isoform) | nih.govgeneticsmr.org |
| Antarctic Notothenioids | Type I Hepcidins | 8 | Type I | oup.comnih.gov |
| Antarctic Notothenioids | Type II Hepcidin | 4 | Type II | oup.comnih.gov |
| Miiuy Croaker (Miichthys miiuy) | HAMP | 8 | HAMP1 | plos.orgplos.org |
| Zebrafish (Danio rerio) | Hepcidin | 8 | Ortholog of Vertebrate Hepcidin | oup.com |
| Gilthead Seabream (Sparus aurata) | HAMP1 / HAMP2 | 8 | HAMP1 & HAMP2 | researchgate.net |
Evolutionary Trajectories of Hepcidin Genes in Aquatic Environments
The evolutionary history of hepcidin genes in fish is characterized by significant duplication and diversification events, driven by adaptation to diverse and challenging aquatic environments. oup.comnih.gov Unlike mammals, which typically possess a single hepcidin gene, many fish species have multiple copies. nih.gov This genetic multiplicity is believed to be a result of large-scale gene duplication events in the teleost lineage, which provided the raw material for functional divergence. plos.orgnih.gov
Phylogenetic analyses have revealed that fish hepcidins can be broadly categorized into two main lineages: HAMP1 and HAMP2. plos.orgnih.gov
HAMP1 is found in virtually all fish species and is considered the ortholog of mammalian hepcidin. plos.org The evolution of this lineage appears to be under purifying selection, suggesting a conserved and essential function, primarily related to iron homeostasis. plos.org
HAMP2 genes are found predominantly in acanthopterygian (spiny-finned) fishes and show evidence of positive Darwinian selection. plos.orgnih.gov This indicates an accelerated rate of evolution, likely driven by the constant pressure from pathogens in aquatic ecosystems. plos.orgnih.gov The fixation and diversification of HAMP2 genes are thought to be an evolutionary advantage, allowing these fish to adapt their immune defenses to new or changing microbial threats. plos.org
The diversity of aquatic habitats—with varying pathogen loads, oxygen levels, and iron concentrations—has served as a powerful selective pressure on the hepcidin gene family. oup.comnih.gov The emergence of structurally distinct variants, such as the 4-cysteine this compound and the Type II hepcidins in Antarctic fish, exemplifies this adaptive radiation. nih.govoup.comnih.gov These novel forms may have evolved to perform specialized roles or to function optimally under specific environmental conditions, such as the extreme cold of polar waters, which may favor proteins with greater structural flexibility. oup.comnih.gov The taxonomic-specific expansion of hepcidin variants underscores the critical role of gene duplication and subsequent diversification in the evolutionary success of fish in a wide range of ecological niches. nih.gov
Distinct Functional Roles of Fish Hepcidins versus Mammalian Hepcidins in Iron Homeostasis and Immunity
A significant functional divergence exists between the hepcidin systems of fish and mammals, reflecting their distinct evolutionary paths. mdpi.com In mammals, hepcidin functions as the master hormonal regulator of systemic iron homeostasis. mdpi.comresearchgate.net It is produced primarily by the liver and acts by binding to the iron exporter ferroportin, inducing its internalization and degradation. geneticsmr.org This action reduces iron absorption from the diet and limits the release of recycled iron from macrophages, thereby maintaining iron balance. frontiersin.org While it possesses antimicrobial properties, its role in immunity is largely secondary to its iron-regulatory function. researchgate.net
In contrast, many teleost fish have evolved a system where the dual functions of iron regulation and innate immunity are partitioned between different hepcidin types. frontiersin.org This functional split is a classic outcome of gene duplication:
Fish HAMP1: As the ortholog of mammalian hepcidin, the HAMP1 type is primarily involved in iron metabolism. plos.orgfrontiersin.org Its expression is regulated by iron levels, and it plays a conserved role in maintaining systemic iron homeostasis, similar to its mammalian counterpart. mdpi.comfrontiersin.org
Fish HAMP2: This lineage, which includes multiple variants in some species, is more strongly associated with the innate immune response. plos.orgfrontiersin.org HAMP2 genes are often robustly upregulated following exposure to pathogens, and their protein products can exhibit potent antimicrobial activity. plos.orgpnas.org The recombinant protein of this compound, for instance, has demonstrated strong and rapid antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas stutzeri, positioning it as an effective component of the innate immune system. nih.gov
This partitioning allows fish to mount a rapid, powerful antimicrobial defense via HAMP2 hepcidins without drastically disrupting systemic iron balance, which remains under the control of HAMP1. frontiersin.org This separation of duties represents a key evolutionary adaptation in teleosts, providing a more specialized and flexible response to the distinct physiological challenges of iron regulation and host defense. frontiersin.org
| Feature | Mammalian Hepcidins | Fish Hepcidins (HAMP1) | Fish Hepcidins (HAMP2 & other isoforms like this compound) |
|---|---|---|---|
| Gene Copies | Typically one (e.g., human) | Usually a single copy | Can have single or multiple copies |
| Primary Function | Systemic iron regulation | Systemic iron regulation | Innate immunity, antimicrobial defense |
| Evolutionary Pressure | Conserved for iron homeostasis | Purifying selection (conserved function) | Positive selection (pathogen-driven adaptation) |
| Key Role | Principal iron hormone | Ortholog of mammalian iron regulator | Potent antimicrobial peptides (AMPs) |
| Example Compound | Human Hepcidin-25 | Sea Bass Hamp1 | This compound |
Future Research Directions and Unanswered Questions for Ec Hepcidin3
Delineation of Full Biological Spectrum and Novel Activities of EC-hepcidin3
The known antimicrobial activity of recombinant this compound has been demonstrated against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas stutzeri. nih.govnih.gov This initial finding is significant, but it represents only a narrow view of its potential capabilities. Fish hepcidins and other AMPs often exhibit broad-spectrum activity against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govnih.govmdpi.com Furthermore, many AMPs possess additional biological functions, such as immunomodulatory, anti-inflammatory, and antitumor properties. nih.govasm.org
A critical direction for future research is to systematically map the full biological activity of this compound. This involves testing its efficacy against a comprehensive panel of pathogens that are relevant to both aquaculture and human health. Key unanswered questions include its activity against other significant Gram-negative and Gram-positive bacteria, particularly multidrug-resistant (MDR) strains, which pose a serious global health threat. nih.govfrontiersin.org Investigations should also extend to its potential antifungal and antiviral capabilities, which are known properties of other fish AMPs like piscidins. mdpi.comasm.org
Beyond its direct microbicidal effects, the potential immunomodulatory functions of this compound remain entirely unexplored. Research on other fish-derived AMPs, such as epinecidin-1, has revealed potent immunomodulatory effects that contribute to their therapeutic efficacy. asm.orgasm.org Therefore, future studies should investigate whether this compound can modulate immune responses, for instance, by influencing cytokine production, promoting the migration of immune cells, or neutralizing endotoxins. nih.gov
Table 1: Proposed Pathogens for Future Antimicrobial Spectrum Analysis of this compound
| Category | Pathogen Species | Rationale |
|---|---|---|
| Gram-Negative Bacteria | Vibrio harveyi, Vibrio parahaemolyticus, Aeromonas hydrophila | Common and virulent pathogens in aquaculture. nih.gov |
| Escherichia coli (including MDR strains) | Important human pathogen; a standard for AMP testing. mdpi.comnanion.de | |
| Klebsiella pneumoniae, Acinetobacter baumannii (MDR) | Critical "ESKAPE" pathogens with high antibiotic resistance. nih.gov | |
| Gram-Positive Bacteria | Streptococcus iniae, Streptococcus agalactiae | Significant pathogens affecting a wide range of fish species. |
| Enterococcus faecium (Vancomycin-resistant) | Major nosocomial pathogen with limited treatment options. nih.gov | |
| Fungi | Candida albicans, Cryptococcus neoformans | Common fungal pathogens; some fish AMPs show antifungal activity. mdpi.commdpi.com |
| Viruses | Singapore grouper iridovirus (SGIV), Nervous necrosis virus (NNV) | Major viral pathogens causing significant losses in grouper aquaculture. |
Comprehensive Elucidation of this compound Regulatory Networks
The production of hepcidin (B1576463) in vertebrates is tightly controlled by various stimuli, including iron levels, inflammation, and infection. mdpi.comresearchgate.net The initial cloning of the this compound gene identified a promoter region with multiple putative binding sites for transcription factors, but the specific regulatory pathways remain unknown. nih.gov Understanding how this compound expression is regulated is fundamental for harnessing its role in the fish's innate immunity and for potential biotechnological applications.
Future research should focus on gene expression analysis to identify the specific molecular signals that induce or suppress the transcription of the this compound gene. bio-rad.comqiagen.com In many fish species, hepcidin expression is significantly upregulated in tissues like the liver, spleen, and kidney following a pathogenic challenge. mdpi.complos.org It is crucial to determine if this compound follows this pattern in E. coioides in response to infection with relevant bacterial or viral pathogens. Studies have shown that stimuli like lipopolysaccharide (LPS) can dramatically increase hepcidin expression, and this should be quantified for this compound. nih.gov
Furthermore, the specific transcription factors that bind to the this compound promoter need to be identified and characterized. nih.gov While the gene's promoter region contains potential binding sites, experimental validation is required to confirm which factors, such as STAT3 or NF-κB, are active in its regulation. nih.govkhanacademy.org Investigating the influence of environmental factors, such as water temperature and pollutants, on its expression would also provide a more complete picture of its regulatory network.
Investigation of Synergistic Effects of this compound with Other Antimicrobial Agents
The rise of antimicrobial resistance has spurred research into combination therapies, where AMPs are used alongside conventional antibiotics. wikipedia.org Such combinations can be synergistic, meaning their combined effect is greater than the sum of their individual effects. nanion.deplos.org This approach can restore the efficacy of older antibiotics, lower the required doses, and potentially reduce the development of resistance. frontiersin.orgresearchgate.net
The potential synergistic activity of this compound with established antibiotics is a highly promising and completely unexplored area of research. Future studies should employ methods like the checkerboard assay to systematically test this compound in combination with a variety of antibiotics against clinically important bacteria. frontiersin.org The primary goals would be to identify synergistic pairings, determine if this compound can overcome existing resistance mechanisms, and elucidate the mechanisms behind any observed synergy. For example, many AMPs are known to increase the permeability of the bacterial membrane, which may facilitate the entry of conventional antibiotics. researchgate.net
Table 2: Proposed Synergistic Combinations for Future Investigation
| Antibiotic Class | Example Antibiotic | Target Pathogen(s) | Potential Rationale for Synergy |
|---|---|---|---|
| β-Lactams | Ampicillin, Amoxicillin | E. coli, A. hydrophila (including resistant strains) | This compound may disrupt the bacterial membrane, allowing β-lactams to better access penicillin-binding proteins. researchgate.net |
| Aminoglycosides | Gentamicin, Amikacin | P. aeruginosa, K. pneumoniae | Increased membrane permeability from this compound could enhance the uptake of aminoglycosides to the ribosome. |
| Fluoroquinolones | Ciprofloxacin | P. aeruginosa, S. aureus | Combining a membrane-active agent with a DNA synthesis inhibitor could create a multi-pronged attack. |
| Tetracyclines | Doxycycline | Vibrio spp., S. aureus (MRSA) | Overcoming efflux pump-based resistance mechanisms. |
Exploration of Sustainable Production Methods for this compound Research and Potential Applications
To move this compound from a research subject to a potential therapeutic or aquaculture agent, cost-effective and scalable production methods are essential. griffith.edu.aunih.gov The initial study successfully produced a soluble, tagged form of the peptide in Escherichia coli, which is a common starting point for recombinant protein production. nih.gov However, E. coli systems can face challenges, such as the formation of inactive, insoluble inclusion bodies, especially with cysteine-rich peptides like hepcidins. mdpi.comtrjfas.org
Future research must explore optimized and alternative production platforms to ensure a sustainable supply of active this compound. This includes optimizing expression conditions in E. coli by employing strategies like response surface methodology (RSM) to enhance the yield of soluble, active peptide. mdpi.comnih.govresearchgate.net
Beyond bacterial systems, other platforms should be investigated. nih.gov The methylotrophic yeast Pichia pastoris is another effective host for recombinant protein expression and has been used to produce active hepcidin. zsp.com.pk For large-scale and environmentally friendly production, plant-based "molecular farming" systems offer a sustainable alternative. mdpi.comresearchgate.net A more recent and highly adaptable approach is cell-free protein synthesis (CFPS), which allows for the rapid production and screening of peptides directly from DNA without the constraints of living cells. nih.govmpg.demdpi.com Comparing the yield, activity, and cost-effectiveness of this compound produced from these different systems will be critical for its future development.
Table 3: Comparison of Potential Production Systems for this compound
| Production System | Advantages | Potential Challenges | Key Research Question |
|---|---|---|---|
| E. coli | Rapid growth, low cost, well-understood genetics. griffith.edu.au | Misfolding, inclusion body formation, potential endotoxin (B1171834) contamination. mdpi.com | Can expression conditions be optimized to maximize soluble, active this compound yield? |
| Yeast (P. pastoris) | Eukaryotic folding/modifications, high-density culture, low endotoxin. zsp.com.pk | Longer process time than bacteria, potential for hyperglycosylation. | Can P. pastoris secrete a correctly folded and fully active form of this compound? |
| Plant Molecular Farming | Low production cost, scalable, inherently safe (no human pathogens). mdpi.comresearchgate.net | Lower yields, longer development timelines, complex purification. | Can transgenic plants produce biologically active this compound at a commercially viable scale? |
| Cell-Free Synthesis (CFPS) | Very rapid production, high-throughput screening, production of toxic peptides. nih.govresearchgate.net | High reagent cost for large-scale production, requires specialized extracts. mdpi.com | Is CFPS a viable method for rapid prototyping and small-scale production of this compound variants? |
Q & A
Basic Research Questions
Q. What structural features of EC-hepcidin3 contribute to its antimicrobial activity, and how can these be experimentally validated?
- Methodological Answer : The four-cysteine arrangement in this compound forms disulfide bonds critical for stability and function. Validate this via:
- Circular Dichroism (CD) Spectroscopy to confirm secondary structures under varying pH/salt conditions .
- Mass Spectrometry to verify intramolecular disulfide linkages .
- NMR/X-ray Crystallography for 3D structural resolution (refer to protocols in for instrumentation).
Q. What standardized protocols are recommended for recombinant expression and purification of this compound?
- Methodological Answer :
- Expression : Use E. coli BL21(DE3) with pET vectors for codon-optimized sequences; induce with 0.5 mM IPTG at 16°C for 24h to minimize inclusion bodies .
- Purification : Affinity chromatography (Ni-NTA for His-tagged constructs), followed by cleavage of fusion tags (e.g., enterokinase) and reverse-phase HPLC for final purification .
- Validation : SDS-PAGE and Edman sequencing for purity/identity .
Q. How is the minimal inhibitory concentration (MIC) of this compound determined against Gram-negative vs. Gram-positive bacteria?
- Methodological Answer :
- Follow CLSI guidelines for broth microdilution:
Prepare bacterial inocula at 5 × 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth .
Test peptide concentrations from 0.5–128 μg/mL; incubate at 37°C for 18–24h .
- Controls : Include polymyxin B (Gram-negative) and vancomycin (Gram-positive) as reference antibiotics .
- Data Recording : Use optical density (OD₆₀₀) or resazurin dye for viability quantification .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s activity in physiologically complex environments (e.g., serum or biofilm models)?
- Methodological Answer :
- Serum Stability Assays : Incubate this compound with 50% human serum at 37°C; sample at 0, 2, 6, 24h for HPLC quantification of intact peptide .
- Biofilm Models : Use static microtiter plate assays with Pseudomonas aeruginosa or Staphylococcus aureus; precoat wells with host extracellular matrix components (e.g., fibronectin) to mimic tissue adherence .
- Confocal Microscopy : Use SYTO9/propidium iodide staining to visualize biofilm penetration and bactericidal effects .
Q. What strategies resolve contradictions in reported MIC values across studies (e.g., variability in bacterial strains or assay conditions)?
- Methodological Answer :
- Standardization : Adopt CLSI/EUCAST guidelines for all assays and document strain-specific parameters (e.g., growth phase, media composition) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., salt concentration affecting peptide charge) .
- Controlled Replication : Repeat key studies with identical bacterial strains and peptide batches to isolate variability sources .
Q. How can researchers investigate this compound’s synergistic effects with other antimicrobial peptides (AMPs) or conventional antibiotics?
- Methodological Answer :
- Checkerboard Assays : Test fractional inhibitory concentration indices (FICIs) using 2D concentration grids of this compound + partner compounds .
- Mechanistic Studies :
- Use fluorescent probes (e.g., DiSC₃(5)) to monitor membrane depolarization kinetics .
- RNA-seq to identify bacterial stress-response pathways activated during combinatorial treatment .
- Statistical Validation : Apply Bliss independence or Loewe additivity models to quantify synergy .
Q. What methodologies ensure robust data management and reproducibility in this compound research?
- Methodological Answer :
- Data Management Plans (DMPs) :
- Store raw spectra, MIC curves, and sequencing data in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .
- Document instrument calibration logs and software versions (e.g., NMR spectrometer settings) .
- Reproducibility : Share protocols via protocols.io ; include negative controls and effect-size calculations in publications .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
